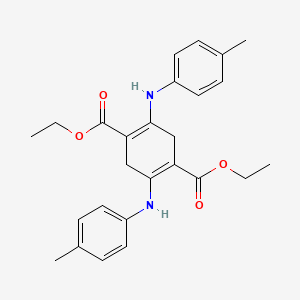
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate is an organic compound belonging to the class of dihydroterephthalates It is characterized by the presence of two p-toluidino groups attached to a dihydroterephthalate core, with diethyl ester functionalities
Méthodes De Préparation
The synthesis of diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate involves several key steps:
Condensation Reaction: The process begins with the condensation of diethyl succinate with aniline or other aromatic amines in the presence of an alkaline catalyst. This reaction forms diethyl succinyl succinate.
Aromatic Amine Addition: The diethyl succinyl succinate is then reacted with p-toluidine in the presence of an excess of the amine and a catalytic amount of a salt of the amine soluble in the reaction mixture.
Neutralization and Purification: The reaction mixture is neutralized, and the excess amine is removed.
Analyse Des Réactions Chimiques
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinacridones, which are valuable pigments in the dye industry.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding diacid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of quinacridones, which are used as pigments.
Material Science: The compound’s unique structure makes it a potential candidate for the development of new materials with specific properties.
Biological Studies: Its derivatives may be explored for potential biological activities, although specific applications in biology and medicine are still under investigation.
Mécanisme D'action
The mechanism of action of diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate involves its ability to undergo various chemical transformations. The aromatic amine groups can interact with electrophiles, while the ester functionalities can be hydrolyzed to form carboxylic acids. These reactions enable the compound to participate in a wide range of chemical processes, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Diethyl 2,5-di-p-toluidino-3,6-dihydroterephthalate can be compared with other similar compounds, such as:
Diethyl 2,5-dianilino-3,6-dihydroterephthalate: This compound has aniline groups instead of p-toluidino groups, which may result in different reactivity and applications.
Diethyl 2,5-dihydroxy-3,6-diiodoterephthalate:
Propriétés
Numéro CAS |
4898-57-1 |
|---|---|
Formule moléculaire |
C26H30N2O4 |
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
diethyl 2,5-bis(4-methylanilino)cyclohexa-1,4-diene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H30N2O4/c1-5-31-25(29)21-15-24(28-20-13-9-18(4)10-14-20)22(26(30)32-6-2)16-23(21)27-19-11-7-17(3)8-12-19/h7-14,27-28H,5-6,15-16H2,1-4H3 |
Clé InChI |
JQVSBFSFDYFKHJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(CC(=C(C1)NC2=CC=C(C=C2)C)C(=O)OCC)NC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


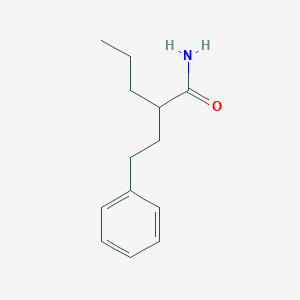

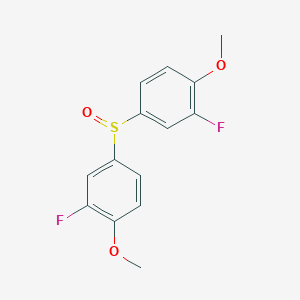
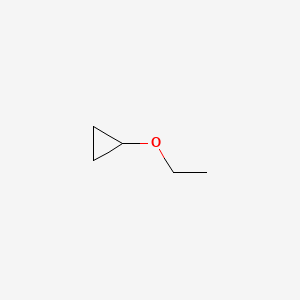
![2,2'-[(3-Methyl-3-nitrobutyl)imino]diacetic acid](/img/structure/B14740120.png)

![2-{(E)-[(2-Hydroxyphenyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14740130.png)
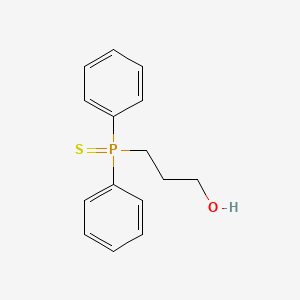


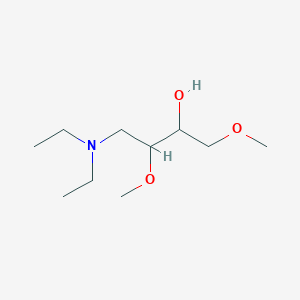
![Benzamide, N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14740158.png)


